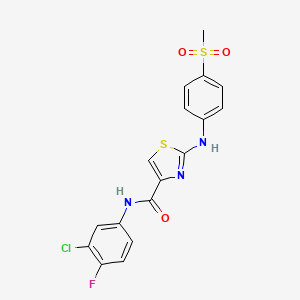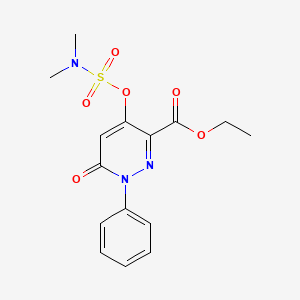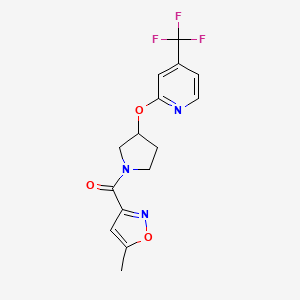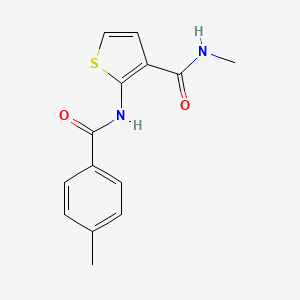
N-(3-chloro-4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules involves multi-step chemical reactions, often starting from simpler precursors. For instance, Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides has been employed for the efficient synthesis of various thiazole derivatives, indicating a potential pathway for synthesizing compounds with similar complexity (Kumar et al., 2013).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied, providing insights into the binding mechanisms and interactions within biological systems. For instance, X-ray crystallographic studies have been used to investigate the binding of thiadiazole-sulfonamide derivatives to human carbonic anhydrase isoforms, revealing the importance of the substituted phenyl tail positioning within the hydrophobic pocket (Menchise et al., 2006).
Chemical Reactions and Properties
Compounds with similar structures to N-(3-chloro-4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide exhibit a range of chemical behaviors. The presence of functional groups such as methylsulfonyl and thiazole significantly influences their reactivity and interaction with other molecules. For example, the synthesis and fungicidal activity of N-(1,3,4-thiadiazolyl) thiazolyl carboxamides highlight the role of specific substituents in enhancing chemical reactivity and potential biological activity (Tang Zi-lon, 2015).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are crucial for its application in various scientific fields. Detailed structural characterization through methods such as X-ray crystallography provides insights into the physical properties of similar compounds, aiding in the understanding of their stability, solubility, and crystalline form.
Chemical Properties Analysis
The chemical properties of thiazole and thiadiazole derivatives, such as reactivity, stability, and interactions with various reagents, are influenced by their molecular structure. Studies involving the chemoselective synthesis of thiazoles and their derivatives offer valuable information on the influence of different substituents on the chemical properties and reactivity of these compounds (Kumar et al., 2013).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3S2/c1-27(24,25)12-5-2-10(3-6-12)21-17-22-15(9-26-17)16(23)20-11-4-7-14(19)13(18)8-11/h2-9H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSHQVONFSQYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2485070.png)



![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B2485075.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide](/img/structure/B2485077.png)
![N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride](/img/structure/B2485080.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2485083.png)
![N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide](/img/structure/B2485086.png)

![Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate](/img/structure/B2485090.png)